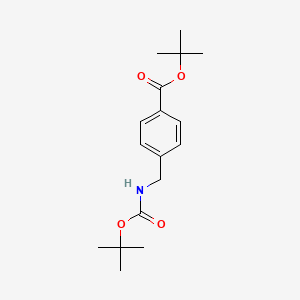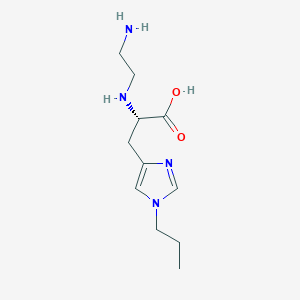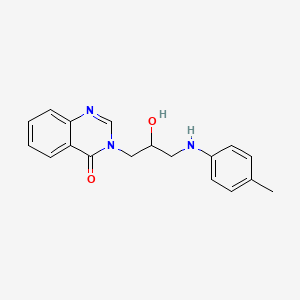
5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with a methoxy group at the 5-position, a methyl group at the 1-position, and a nitrile group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1-methylimidazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-formyl-1-methyl-1H-imidazole-2-carbonitrile.
Reduction: Formation of 5-methoxy-1-methyl-1H-imidazole-2-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the imidazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile
- 5-Methoxy-1H-benzimidazole-2-thiol
- 4-Methyl-1H-imidazole-2-carbonitrile
Uniqueness
5-Methoxy-1-methyl-1H-imidazole-2-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The methoxy group can enhance the compound’s solubility and stability, while the nitrile group provides a site for further chemical modifications.
Propriétés
Numéro CAS |
66121-68-4 |
|---|---|
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
5-methoxy-1-methylimidazole-2-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-9-5(3-7)8-4-6(9)10-2/h4H,1-2H3 |
Clé InChI |
MABNMUDWRRYNAV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)

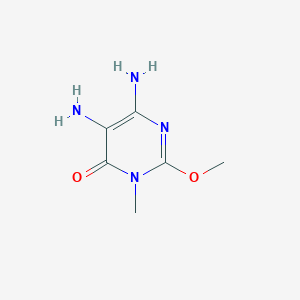
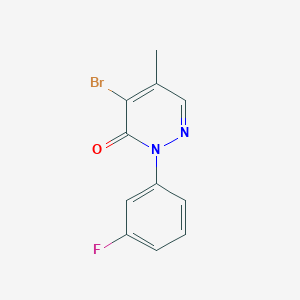
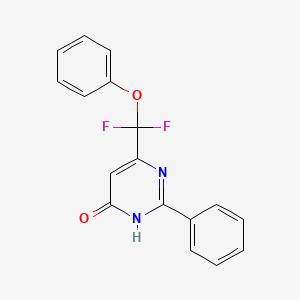
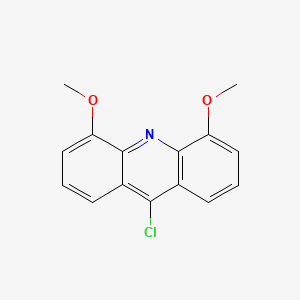
![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)

